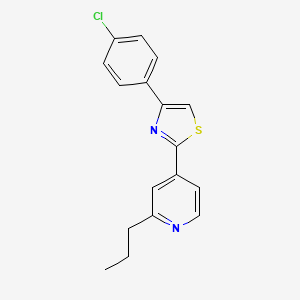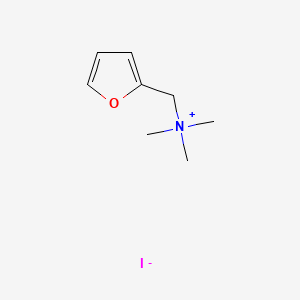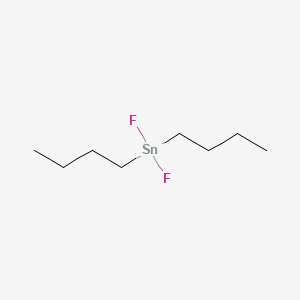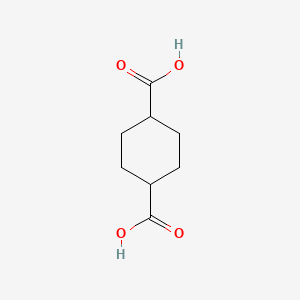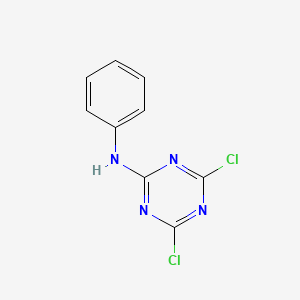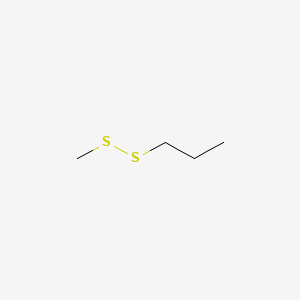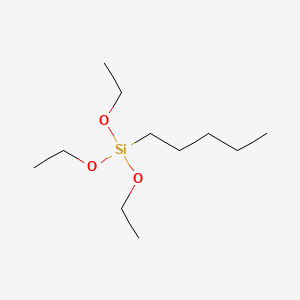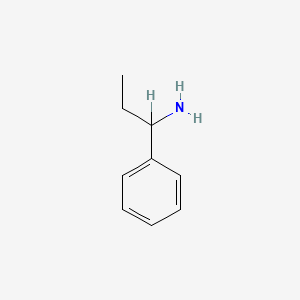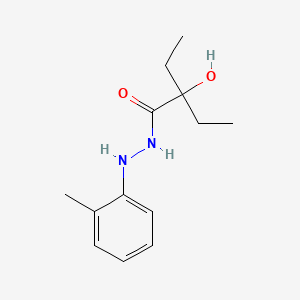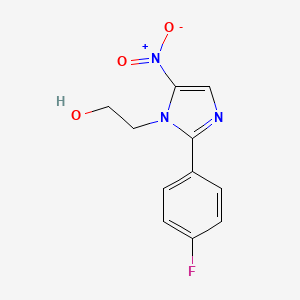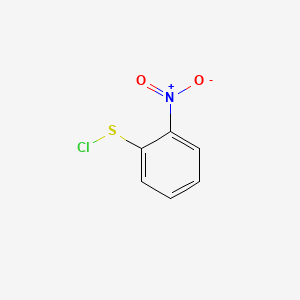
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM, also known as 6-Methoxy-N-(3-sulfopropyl)quinolinium, is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This compound is primarily used as a chloride ion fluorescent indicator due to its unique properties, including its ability to be excited by ultraviolet light and emit fluorescence at specific wavelengths .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM typically involves the reaction of 6-methoxyquinoline with 3-chloropropylsulfonic acid under specific conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM involves its ability to act as a fluorescent probe The compound is excited by ultraviolet light at a specific wavelength (344 nm) and emits fluorescence at a different wavelength (443 nm)This quenching effect allows for the quantitative measurement of chloride ion concentrations based on the decrease in fluorescence intensity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lucigenin: Another fluorescent dye used for detecting chloride ions.
MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide): A chloride-sensitive fluorescent indicator similar to 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM.
Uniqueness
This compound is unique due to its high sensitivity and specificity for chloride ions. Its ability to be excited by ultraviolet light and emit fluorescence at specific wavelengths makes it a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C13H16NO4S+ |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3/p+1 |
Clé InChI |
ZVDGOJFPFMINBM-UHFFFAOYSA-O |
SMILES canonique |
COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)O |
Pictogrammes |
Irritant |
Synonymes |
6-M-SPQ 6-methoxy-N-(3-sulfopropyl)quinolinium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


